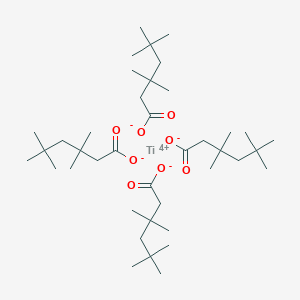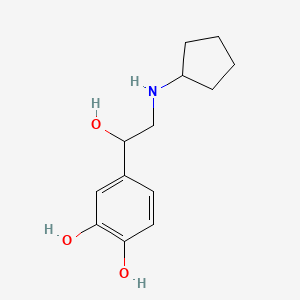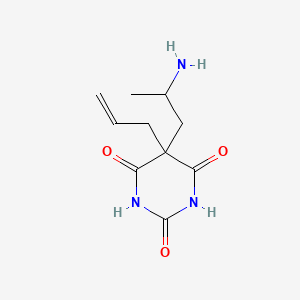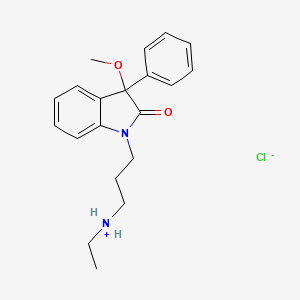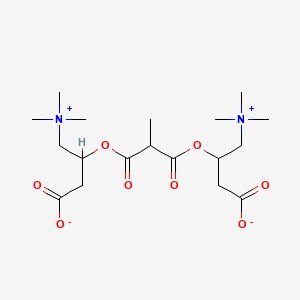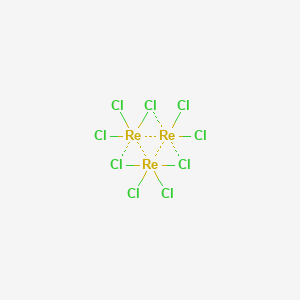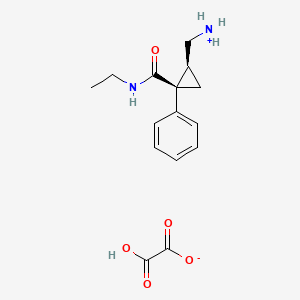
(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxalate salt through a reaction with oxalic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclopropanation step, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing cyclopropane rings.
Biology: Its unique structure may make it a useful probe for studying biological processes involving cyclopropane-containing compounds.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism by which (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring’s strain and reactivity could play a crucial role in these interactions, potentially leading to unique biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane derivatives: Compounds such as cyclopropanecarboxylic acid and its derivatives share structural similarities with (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate.
Aminomethyl compounds: Other aminomethyl-substituted compounds, such as aminomethylbenzoic acid, may exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is the combination of its cyclopropane ring, aminomethyl group, and oxalate moiety. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
105310-35-8 |
|---|---|
Formule moléculaire |
C15H20N2O5 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
[(1S,2R)-2-(ethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C13H18N2O.C2H2O4/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11H,2,8-9,14H2,1H3,(H,15,16);(H,3,4)(H,5,6)/t11-,13+;/m1./s1 |
Clé InChI |
DSSSJSMELQGRLL-YLAFAASESA-N |
SMILES isomérique |
CCNC(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
SMILES canonique |
CCNC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



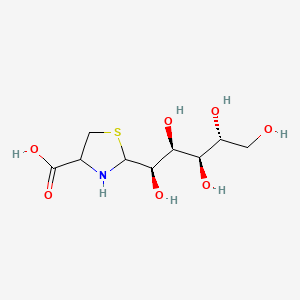

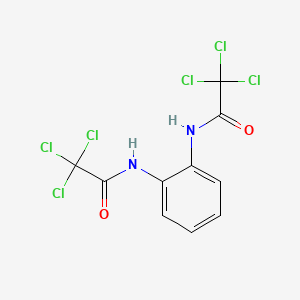

![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)
